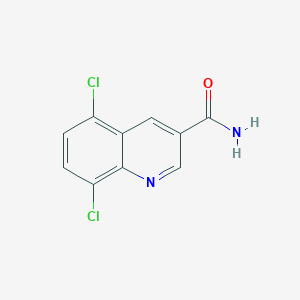

5,8-Dichloroquinoline-3-carboxamide

Description

Properties

Molecular Formula |

C10H6Cl2N2O |

|---|---|

Molecular Weight |

241.07 g/mol |

IUPAC Name |

5,8-dichloroquinoline-3-carboxamide |

InChI |

InChI=1S/C10H6Cl2N2O/c11-7-1-2-8(12)9-6(7)3-5(4-14-9)10(13)15/h1-4H,(H2,13,15) |

InChI Key |

QMHJRPXKNXGSKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C=C(C=N2)C(=O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5,8 Dichloroquinoline 3 Carboxamide and Its Derivatives

Retrosynthetic Analysis of 5,8-Dichloroquinoline-3-carboxamide

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This process helps in designing a logical synthetic route. For this compound, the analysis begins by identifying key functional groups and bonds that can be disconnected.

The most apparent disconnection is the amide bond (C-N bond), a common and reliable bond-forming reaction. This leads back to 5,8-dichloroquinoline-3-carboxylic acid and a corresponding amine. The carboxylic acid itself can be derived from the oxidation of a formyl group at the C-3 position, pointing to 5,8-dichloroquinoline-3-carbaldehyde as a key intermediate.

Further deconstruction of the 5,8-dichloroquinoline (B2488021) core suggests several pathways based on established quinoline (B57606) syntheses. A primary route involves the formation of the pyridine portion of the quinoline system. This can be envisioned through a cyclization reaction, where the bond formations would typically involve a substituted aniline (B41778) as the starting material for the benzene ring portion. Therefore, a plausible precursor would be a 2,5-dichloroaniline (B50420) derivative that undergoes reaction with a three-carbon unit to form the second ring. This strategic disconnection highlights the importance of building the quinoline core from an appropriately pre-chlorinated aniline.

Key Retrosynthetic Disconnections:

| Target Molecule | Disconnection | Precursors |

|---|---|---|

| This compound | Amide C-N bond | 5,8-Dichloroquinoline-3-carboxylic acid + Amine |

| 5,8-Dichloroquinoline-3-carboxylic acid | Oxidation | 5,8-Dichloroquinoline-3-carbaldehyde |

Established Synthetic Routes to the 5,8-Dichloroquinoline Core

The synthesis of the quinoline ring is a well-established field in heterocyclic chemistry, with several named reactions providing access to this scaffold. pharmaguideline.comiipseries.org These methods can be adapted to produce the 5,8-dichloroquinoline core, primarily by starting with 2,5-dichloroaniline.

Vilsmeier-Haack Reaction in Quinoline Synthesis

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. ijsr.netwikipedia.org It is particularly effective for the synthesis of 2-chloro-3-formylquinolines from substituted acetanilides. researchgate.netchemijournal.com This reaction provides a direct route to an intermediate that is primed for conversion into the target carboxamide. The synthesis typically begins with the reaction of a substituted acetanilide with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). ijsr.net

In the context of this compound synthesis, the starting material would be N-(2,5-dichlorophenyl)acetamide. The Vilsmeier-Haack reaction accomplishes both the cyclization to form the quinoline ring and the introduction of a chlorine atom at the 2-position and a formyl group at the 3-position.

The mechanism of the Vilsmeier-Haack reaction begins with the activation of DMF by POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion. wikipedia.org The substituted acetanilide then acts as the nucleophile. The reaction proceeds through an intramolecular electrophilic substitution, leading to cyclization and the formation of the quinoline ring. Subsequent hydrolysis of the resulting iminium intermediate yields the aldehyde. ijsr.net

Typical Vilsmeier-Haack Reaction Conditions:

| Reactant | Reagent | Solvent | Temperature | Time | Product |

|---|

The reaction is often initiated at a low temperature (0-5°C) during the addition of POCl₃ to the DMF and substrate mixture, and then heated to drive the cyclization. chemijournal.com The resulting 2-chloro-3-formylquinoline is a versatile intermediate. researchgate.netresearchgate.net The formyl group can be oxidized to a carboxylic acid, which is then converted to the desired carboxamide.

While the Vilsmeier-Haack reaction on an N-arylacetamide introduces a chlorine atom at the C-2 position, the chlorine atoms at the C-5 and C-8 positions of the target molecule must originate from the starting aniline. Therefore, using 2,5-dichloroaniline to prepare the initial acetanilide is the most direct strategy.

Direct electrophilic halogenation of the quinoline ring is also a possible, though potentially less regioselective, method. Electrophilic substitution on the quinoline ring, particularly under acidic conditions, preferentially occurs at the 5- and 8-positions of the benzene ring portion. pharmaguideline.comiust.ac.ir However, controlling the reaction to achieve precise dichlorination at these specific positions can be challenging and may lead to a mixture of products. chemicalforums.com Therefore, building the ring from a pre-halogenated precursor is generally the preferred synthetic strategy.

Cyclization Reactions for Quinoline Ring Formation

Several classical methods for quinoline synthesis rely on the cyclization of substituted anilines with various carbonyl-containing compounds. These can be adapted for the synthesis of the 5,8-dichloroquinoline core.

Skraup and Doebner-von Miller Synthesis: The Skraup synthesis involves reacting an aromatic amine (like 2,5-dichloroaniline) with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.comnih.gov The reaction proceeds via the in-situ formation of acrolein, which undergoes a Michael addition with the aniline, followed by cyclization and oxidation. The Doebner-von Miller reaction is a variation that uses α,β-unsaturated aldehydes or ketones. iust.ac.irnih.gov

Combes Synthesis: This method involves the reaction of an arylamine with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization to yield a 2,4-disubstituted quinoline. iipseries.org

Friedländer Synthesis: The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group. pharmaguideline.comiipseries.org This method is highly convergent for producing substituted quinolines.

Electrophilic Cyclization: Modern methods include the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or bromine (Br₂). This approach provides 3-halo-substituted quinolines under mild conditions. nih.govacs.org

Overview of Classic Quinoline Syntheses:

| Synthesis Name | Aniline Precursor | Second Component | Key Conditions |

|---|---|---|---|

| Skraup | 2,5-Dichloroaniline | Glycerol | H₂SO₄, Oxidizing agent |

| Doebner-von Miller | 2,5-Dichloroaniline | α,β-Unsaturated carbonyl | Acid |

| Combes | 2,5-Dichloroaniline | 1,3-Dicarbonyl compound | Acid |

Multi-Component Reactions (MCRs) in Quinoline Synthesis

Multi-component reactions (MCRs) have become powerful tools in synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. researchgate.netrsc.org Several MCRs have been developed for the synthesis of diverse quinoline scaffolds. nih.gov

The Povarov reaction is a prominent example of an MCR used for quinoline synthesis. iipseries.org It typically involves the reaction of an aniline, an aldehyde, and an electron-rich alkene or alkyne, often catalyzed by a Lewis acid. By selecting 2,5-dichloroaniline as the amine component, this reaction can be used to construct the desired 5,8-dichloroquinoline core with various substitutions on the pyridine ring, depending on the other reactants used. The versatility of MCRs allows for the rapid generation of libraries of quinoline derivatives for further investigation. rsc.org

Amidation and Functionalization at the C-3 Position

The introduction of the carboxamide group at the C-3 position of the 5,8-dichloroquinoline scaffold is a critical step that significantly influences the molecule's biological activity. This functionalization is typically achieved through the conversion of a precursor, such as a carbaldehyde or a carboxylic acid, at this position.

A common synthetic route to quinoline-3-carboxamides (B1200007) involves the initial presence of a carbaldehyde group at the C-3 position. This aldehyde can then be oxidized to the corresponding carboxylic acid, which serves as a direct precursor to the desired carboxamide.

Once the 5,8-dichloroquinoline-3-carboxylic acid is obtained, it can be converted to the carboxamide through various amidation methods, as will be discussed in the following section.

The direct conversion of a carboxylic acid to a carboxamide is a fundamental transformation in organic synthesis. This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. A variety of coupling reagents, many of which were initially developed for peptide synthesis, are employed for this purpose uni-kiel.depeptide.com.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium and uronium salts such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) uni-kiel.depeptide.comsigmaaldrich.comresearchgate.net.

The general procedure involves dissolving the 5,8-dichloroquinoline-3-carboxylic acid in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), followed by the addition of the coupling reagent, a base (e.g., triethylamine or diisopropylethylamine), and the desired amine or ammonia source. The reaction is often carried out at room temperature and can provide the target carboxamide in good to excellent yields . For example, a general procedure for the synthesis of 2-chloroquinoline-4-carboxamides involves stirring a mixture of the carboxylic acid, an amine, BOP reagent, and triethylamine in DMF at room temperature for 12 hours .

Table 1: Common Coupling Reagents for Carboxamide Formation

| Coupling Reagent | Full Name | By-product |

| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Hexamethylphosphoramide (HMPA) |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea |

Directed Chlorination Strategies for the 5,8-Positions

Achieving the specific 5,8-dichloro substitution pattern on the quinoline ring requires regioselective chlorination methods. The electronic properties of the quinoline nucleus generally direct electrophilic substitution to the 5- and 8-positions of the benzo ring. However, achieving dichlorination at these specific positions often requires controlled reaction conditions.

Direct chlorination of the quinoline core can be challenging and may lead to a mixture of products. Therefore, directed C-H activation strategies are often employed to enhance regioselectivity. For instance, an electrochemical regioselective chlorination of 8-aminoquinoline amides at the C-5 position has been reported using dichloromethane (DCM) as the chlorinating reagent in an oxidant-free process bohrium.comrsc.org. While this method is specific for the C-5 position and relies on the directing effect of the 8-amino group, it highlights the potential of using directing groups to control the position of halogenation on the quinoline ring.

For the synthesis of 5,8-dichloroquinoline, a plausible strategy would involve the stepwise chlorination of a quinoline-3-carboxamide (B1254982) precursor. Alternatively, the synthesis could start from an already 5,8-dichlorinated aniline derivative, which is then used to construct the quinoline ring system through classical methods like the Doebner-von Miller or Combes reactions. This approach would ensure the desired chlorination pattern from the outset.

Novel Synthetic Approaches and Catalyst Systems

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. Ultrasound-assisted synthesis and green chemistry approaches are at the forefront of these innovations, offering advantages such as reduced reaction times, lower energy consumption, and the use of environmentally benign reagents and solvents.

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, accelerating reactions and often improving yields nih.gov. The physical phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to an enhancement of chemical reactivity.

In the context of quinoline synthesis, ultrasound has been successfully employed in various reactions, including the synthesis of quinoline derivatives in the presence of SnCl₂·2H₂O as a precatalyst in water nih.govresearchgate.net. This method involves a three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate under ultrasonic irradiation, providing the desired products in good yields nih.govresearchgate.net. The application of ultrasound has been shown to significantly reduce reaction times compared to conventional heating methods nih.gov. For the synthesis of this compound, an ultrasound-assisted amidation of the corresponding carboxylic acid could potentially offer a more efficient and rapid route to the final product.

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like quinolines, aiming to minimize the environmental impact of chemical processes tandfonline.comtandfonline.comingentaconnect.comflemingcollege.canih.gov. These approaches focus on the use of renewable starting materials, environmentally benign solvents, and catalytic methods that improve atom economy.

For quinoline synthesis, green approaches include the use of water as a solvent, which is non-toxic, inexpensive, and readily available tandfonline.comflemingcollege.ca. Various catalysts, including recyclable solid acids and metal nanoparticles, have been developed to promote quinoline formation under milder conditions nih.gov. Microwave-assisted synthesis is another green technique that has been effectively used for the rapid and efficient synthesis of quinoline derivatives, often in solvent-free conditions or using green solvents like water or ethanol tandfonline.comtandfonline.com.

The Friedlander synthesis, a classical method for quinoline synthesis, has been adapted to greener conditions using graphene oxide as a carbocatalyst in methanol, offering high yields and catalyst recyclability ingentaconnect.com. These green methodologies provide promising avenues for the sustainable production of this compound and its derivatives, reducing waste and the use of hazardous substances.

Table 2: Key Green Chemistry Approaches in Quinoline Synthesis

| Approach | Key Features | Examples |

| Green Solvents | Use of water, ethanol, or ionic liquids to replace hazardous organic solvents. | One-pot synthesis of pyrimido[4,5-b]quinolones in water tandfonline.com. |

| Green Catalysts | Recyclable catalysts like solid acids (e.g., propylsulfonic acid functionalized silica) and nanoparticles. | Friedlander synthesis using graphene oxide carbocatalyst ingentaconnect.com. |

| Alternative Energy Sources | Microwave and ultrasound irradiation to accelerate reactions and reduce energy consumption. | Microwave-assisted synthesis of polysubstituted quinolines tandfonline.com. Ultrasound-assisted synthesis of quinoline derivatives nih.govresearchgate.net. |

Catalyst Reusability and Efficiency

The sustainable synthesis of quinoline derivatives increasingly relies on the development of highly efficient and reusable catalysts. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. Various solid acid catalysts and nanocatalysts have demonstrated excellent performance and reusability in quinoline synthesis, primarily through reactions like the Friedländer annulation.

Solid Acid Catalysts: Solid acid catalysts such as silica-propylsulfonic acid and Nafion NR50 have been effectively employed. For instance, silica-propylsulfonic acid has been used as a reusable catalyst for the Friedländer cyclization to produce substituted quinolines. This method works well under both conventional heating and microwave irradiation, with the latter significantly reducing reaction times to around 30 minutes while achieving yields of over 90%. The catalyst can be recovered by simple filtration and reused without a noticeable decrease in activity. Similarly, Nafion NR50, a sulfonic acid-functionalized polymer, serves as a durable and reusable catalyst for the Friedländer synthesis in ethanol under microwave conditions, highlighting an environmentally friendly approach.

Nanocatalysts: Nanocatalysts offer high surface area and unique electronic properties, leading to enhanced catalytic activity. In quinoline synthesis, various nanocatalysts, including those based on Fe, Cu, Zn, and Ti, have been utilized. These catalysts often facilitate reactions under milder conditions and shorter durations. For example, nano-flake ZnO has been studied as a reusable catalyst for quinoline synthesis in solvent-free conditions, demonstrating its cost-effectiveness and eco-friendly nature. Magnetic nanoparticles (MNPs) functionalized with acidic groups, such as dodecylbenzenesulfonic acid (DDBSA@MNPs), are particularly noteworthy. They combine high catalytic activity with the practical benefit of easy separation from the reaction medium using an external magnet, allowing for multiple reuse cycles with minimal loss of efficiency.

Advanced Functional Materials: Recent research has explored advanced materials like Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄). These metal-free heterogeneous catalysts have shown remarkable activity and recyclability in the Friedländer synthesis of quinolines. Under optimized solvent-free conditions, a g-C₃N₄-(CH₂)₃-SO₃H catalyst demonstrated high yields and could be recycled for at least six cycles with only a minor drop in performance.

The following table summarizes the performance and reusability of various catalysts in quinoline synthesis reactions.

| Catalyst Type | Specific Catalyst Example | Reaction | Conditions | Reusability (Cycles) | Key Findings |

| Solid Acid | Silica-propylsulfonic acid | Friedländer Annulation | Solvent-free, MW, 30 min | Not specified | High yields (>90%) with short reaction times. |

| Solid Acid | Nafion NR50 | Friedländer Synthesis | Ethanol, MW | Multiple cycles | Eco-friendly and efficient for polysubstituted quinolines. |

| Nanocatalyst | Magnetite (Fe₃O₄) NPs with DDBSA | Friedländer Annulation | Not specified | 6 | Stable, easily separable, and retains high efficiency. |

| Nanocatalyst | Nano-flake ZnO | Friedländer Synthesis | Solvent-free, 100°C | Several cycles | Cost-effective and environmentally benign method. |

| Functional Material | g-C₃N₄-(CH₂)₃-SO₃H | Friedländer Synthesis | Solvent-free, 100°C, 4h | 6 | High stability and sustained catalytic activity. |

Synthesis of Key Precursors and Intermediates

Synthesis of 2,8-Dichloroquinoline-3-carbaldehyde

The synthesis of 2-chloroquinoline-3-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction. This reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds and can also induce cyclization to form quinoline structures from appropriate precursors.

The specific synthesis of 2,8-dichloroquinoline-3-carbaldehyde (CAS 144918-96-7) follows this established pathway, starting from N-(2-chlorophenyl)acetamide. The Vilsmeier-Haack reagent, a chloroiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).

General Procedure:

Reagent Preparation: The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) dropwise to chilled N,N-dimethylformamide (DMF) under anhydrous conditions.

Reaction: N-(2-chlorophenyl)acetamide is then added to the freshly prepared Vilsmeier reagent. The mixture is heated, typically at temperatures ranging from 80–100°C, for several hours. During this process, the acetanilide undergoes diformylation at the β-position of the enamine intermediate, followed by cyclization.

Work-up: After the reaction is complete, the mixture is cooled and carefully poured onto crushed ice. The acidic solution is then neutralized, leading to the precipitation of the crude product.

Purification: The resulting solid, 2,8-dichloroquinoline-3-carbaldehyde, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethyl acetate.

This reaction sequence involves chlorination, formylation, and cyclization in a one-pot procedure to yield the target aldehyde.

Preparation of 6,7-Dichloro-5,8-quinolinedione Derivatives

Derivatives of 6,7-dichloro-5,8-quinolinedione are important intermediates and final compounds in medicinal chemistry. Synthetic modifications, particularly at the C2 position, are common.

Synthesis via Oxidation of a Methyl Group: One method involves the selective oxidation of a methyl group at the C2 position of the quinolinedione ring. The synthesis of 6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde is achieved through this route.

Reaction: 6,7-Dichloro-2-methyl-5,8-quinolinedione is treated with selenium dioxide (SeO₂) in a dioxane-water mixture. The reaction mixture is heated at reflux for approximately 6 hours.

Purification: After the reaction, the solvent is removed under vacuum, and the crude product is purified by column chromatography to yield the desired carbaldehyde derivative with a reported yield of 65%.

Synthesis via Oxidation of Hydroxyquinolines: Another strategy involves the direct oxidation of substituted quinolin-8-ol precursors to form the corresponding 5,8-quinolinedione derivatives.

Reaction: A 2-substituted quinolin-8-ol, such as 2-hydroxyquinolin-8-ol or 2-chloroquinolin-8-ol, is dissolved in hydrochloric acid and heated to 60°C. An aqueous solution of sodium chlorate (NaClO₃) is then added.

Work-up: After an hour, the mixture is diluted with water, causing the product to precipitate. The solid is collected by filtration and purified via column chromatography. This method has been used to produce 6,7-dichloro-2-hydroxy-5,8-quinolinedione and 2,6,7-trichloro-5,8-quinolinedione in yields of 44% and 51%, respectively.

Synthesis of 2,7-Dichloroquinoline-3-carbonitrile

The nitrile functional group is a valuable precursor for amides, and the synthesis of 2,7-dichloroquinoline-3-carbonitrile is a key step toward related carboxamides. This conversion is effectively carried out from the corresponding aldehyde.

Reaction: The synthesis starts with 2,7-dichloroquinoline-3-carbaldehyde. This aldehyde is reacted with sodium azide (NaN₃) and phosphorus oxychloride (POCl₃). The mixture is stirred and heated in a water bath for approximately 6 hours.

Work-up: Upon completion, the reaction mixture is cooled and poured into ice water with stirring. The precipitated product is then collected by suction filtration and washed with cold water.

Yield: This method produces 2,7-dichloroquinoline-3-carbonitrile as a yellow crystalline solid in a 64% yield.

This transformation of the carbaldehyde functional group into a nitrile provides a direct route to the carbonitrile intermediate necessary for the subsequent synthesis of carboxamides.

Structural Elucidation and Characterization Techniques

Spectroscopic Analysis for Structural Confirmation

Spectroscopic analysis is the cornerstone of modern chemical characterization. By probing the interactions of molecules with electromagnetic radiation, scientists can deduce intricate details about molecular structure, from the basic carbon framework to the specific arrangement of functional groups and the connectivity of individual atoms. The following sections provide a detailed account of the spectroscopic data that collectively validate the structure of 5,8-dichloroquinoline-3-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the atomic framework of a molecule in solution. By observing the magnetic behavior of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the chemical environment and connectivity of atoms can be constructed.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and neighboring protons for each unique proton in a molecule. In this compound, the aromatic protons of the quinoline (B57606) ring system and the protons of the carboxamide group exhibit characteristic chemical shifts. The electron-withdrawing effects of the chlorine atoms and the carboxamide group significantly influence the positions of these signals. inflibnet.ac.inucl.ac.uk

The protons on the quinoline ring are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm. Specifically, the protons at positions 2, 4, 6, and 7 will each produce a distinct signal. The protons of the primary amide group (-CONH₂) are anticipated to appear as a broad signal, the chemical shift of which can be variable and is influenced by factors such as solvent and concentration. inflibnet.ac.in

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 8.8 - 9.2 | Singlet |

| H-4 | 8.5 - 8.9 | Singlet |

| H-6 | 7.6 - 8.0 | Doublet |

| H-7 | 7.4 - 7.8 | Doublet |

| -CONH₂ | 7.5 - 8.5 | Broad Singlet |

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to identify all unique carbon atoms within a molecule. The spectrum of this compound will display distinct signals for each of the ten carbon atoms in the quinoline core and the carboxamide group. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. Carbons bonded to electronegative atoms like chlorine and nitrogen, as well as the carbonyl carbon of the amide, will appear at characteristically downfield positions.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Position | Predicted Chemical Shift (ppm) |

| C=O | 165 - 170 |

| C-2 | 150 - 155 |

| C-3 | 120 - 125 |

| C-4 | 145 - 150 |

| C-4a | 125 - 130 |

| C-5 | 130 - 135 |

| C-6 | 128 - 133 |

| C-7 | 126 - 131 |

| C-8 | 135 - 140 |

| C-8a | 147 - 152 |

To definitively assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are utilized.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. drugbank.comcolumbia.edu This allows for the unambiguous assignment of which proton is bonded to which carbon in the quinoline ring. For this compound, HSQC would show correlations between H-2 and C-2, H-4 and C-4, H-6 and C-6, and H-7 and C-7.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the validation of its molecular formula. For this compound (C₁₀H₆Cl₂N₂O), HRMS provides a highly accurate mass-to-charge ratio (m/z) that corresponds to its elemental composition. The presence of two chlorine atoms will also result in a characteristic isotopic pattern in the mass spectrum, further corroborating the proposed structure.

Interactive Data Table: HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ | 240.9884 |

| [M+Na]⁺ | 262.9704 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs at a characteristic frequency (wavenumber). The FTIR spectrum of this compound is expected to show distinct absorption bands corresponding to the N-H bonds of the amide, the C=O (carbonyl) bond of the amide, C-N bonds, C=C and C=N bonds of the aromatic quinoline system, and the C-Cl bonds.

Interactive Data Table: FTIR Spectral Data

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amide) | 3100 - 3500 |

| C=O Stretch (Amide) | 1650 - 1690 |

| C=C/C=N Stretch (Aromatic) | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

Single Crystal X-ray Diffraction for Definitive Structural Analysis

The precise three-dimensional arrangement of atoms and molecules within a crystalline solid can be definitively determined using single crystal X-ray diffraction. This powerful analytical technique provides unequivocal evidence of a compound's chemical structure and stereochemistry. However, a comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that the single crystal X-ray diffraction data for this compound has not been deposited or is not publicly accessible at this time.

While the crystal structures of several related quinoline derivatives have been reported and analyzed, offering insights into the general structural features of this class of compounds, the specific crystallographic parameters for this compound remain undetermined. The successful growth of a single crystal of sufficient quality is a prerequisite for such an analysis. This process can be influenced by various factors, including the choice of solvent, temperature, and the rate of crystallization.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal lattice, is collected and analyzed. This analysis would yield crucial information about the crystal system, space group, and the precise coordinates of each atom within the unit cell.

Hypothetical Crystallographic Data Table

In the absence of experimental data for this compound, a hypothetical data table is presented below to illustrate the type of information that would be obtained from a single crystal X-ray diffraction study. The values are based on those observed for structurally similar quinoline compounds and are for illustrative purposes only.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₆Cl₂N₂O |

| Formula Weight | 241.08 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| Absorption Coeff. (mm⁻¹) | Value |

| F(000) | Value |

| Crystal Size (mm³) | Dimensions |

| θ range for data collection (°) | Range |

| Reflections collected | Number |

| Independent reflections | Number [R(int) = Value] |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

Detailed Research Findings (Hypothetical)

A definitive single crystal X-ray diffraction analysis would allow for a detailed examination of the intramolecular and intermolecular interactions within the crystal lattice of this compound. Key bond lengths and angles within the quinoline ring system and the carboxamide group would be precisely measured. This data would provide insights into the electronic effects of the chloro substituents on the aromatic system.

Furthermore, the analysis would reveal the nature and geometry of any intermolecular interactions, such as hydrogen bonding involving the amide group (N-H···O) and potential halogen bonding (C-Cl···N or C-Cl···O). Pi-pi stacking interactions between the quinoline rings of adjacent molecules are also a common feature in the crystal packing of such planar aromatic systems. The elucidation of these non-covalent interactions is crucial for understanding the supramolecular assembly and the physical properties of the solid-state material. The planarity of the quinoline ring system and the orientation of the carboxamide group relative to the ring would also be accurately determined.

Without experimental data, any discussion of the specific structural details of this compound remains speculative. The acquisition and analysis of its single crystal structure would be a valuable contribution to the field of chemical crystallography and would provide a solid foundation for structure-activity relationship studies and the rational design of new functional materials.

An In Depth Look at the Structure Activity Relationships Sar of 5,8 Dichloroquinoline 3 Carboxamide

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of substituents on this bicyclic heterocycle can profoundly influence its interaction with biological targets. This article explores the nuanced structure-activity relationships (SAR) centered on the 5,8-dichloroquinoline-3-carboxamide framework, dissecting how modifications at various positions correlate with biological responses.

Mechanistic Insights into Biological Interactions Preclinical/in Vitro Focus

Enzyme Inhibition Studies and Mechanisms

NAD(P)H:quinone oxidoreductase 1 (NQO1) Inhibition

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Direct preclinical studies detailing the inhibitory effects of 5,8-dichloroquinoline-3-carboxamide on Epidermal Growth Factor Receptor (EGFR) kinase are limited. However, the broader class of quinoline-3-carboxamide (B1254982) derivatives has been investigated for its potential to inhibit EGFR. Research has focused on optimizing the quinoline-3-carboxamide scaffold to develop potent anticancer agents that target EGFR kinase. For instance, certain furan, thiophene, and benzyloxy derivatives of quinoline-3-carboxamide have demonstrated EGFR inhibition with IC50 values in the micromolar range. These findings suggest that the quinoline-3-carboxamide core can serve as a foundational structure for designing EGFR inhibitors.

DNA Topoisomerase II Inhibition (e.g., E. coli DNA gyrase B, human topoisomerase IIβ)

Although specific studies on this compound's effect on DNA Topoisomerase II are not extensively documented, related tricyclic carboxamides, such as acridine-4-carboxamide and 2-(4-pyridyl)quinoline-8-carboxamide, have been shown to interfere with the action of this enzyme. These compounds can induce DNA-protein cross-links and DNA double-strand breaks, which are indicative of topoisomerase II-mediated DNA lesions. The mechanism appears to differ from classical topoisomerase II poisons, suggesting a distinct mode of enzyme inhibition.

Alpha-Amylase Enzyme Interactions

Currently, there is a lack of specific preclinical data in the scientific literature regarding the direct interaction or inhibitory activity of this compound with the alpha-amylase enzyme.

HIV-1 Reverse Transcriptase Inhibition

Preclinical research has explored the inhibitory potential of quinoline (B57606) derivatives against HIV-1 Reverse Transcriptase (RT). While direct data on this compound is scarce, a study on quinolinonyl non-diketo acid derivatives, including dichloro-substituted compounds, has provided insights into their anti-HIV-1 RT activity. One such dichloro derivative, an ester designated as 5m , exhibited an IC50 value of 24.03 μM against HIV-1 RT. The corresponding carboxylic acid derivative, 4m , showed an IC50 of 8.19 μM, indicating that the carboxylic acid form is more potent in this particular series. unica.it

Table 1: In Vitro HIV-1 Reverse Transcriptase Inhibition by Dichloro-Quinolinonyl Derivatives

| Compound | IC50 (µM) |

|---|---|

| 4m (acid) | 8.19 |

| 5m (ester) | 24.03 |

This table is interactive. Click on the headers to sort.

Tyrosyl-DNA Phosphodiesterase 2 (TDP2) Inhibition

While direct inhibitory data for this compound against Tyrosyl-DNA Phosphodiesterase 2 (TDP2) is not available, research on the closely related furoquinolinedione chemotype has identified selective TDP2 inhibitors. nih.gov TDP2 is an enzyme involved in the repair of DNA damage caused by topoisomerase II (TOP2) poisons. nih.gov One furoquinolinedione derivative, referred to as compound 1 , was found to inhibit recombinant human TDP2 with an IC50 value of 11 μM. nih.gov Further structure-activity relationship (SAR) studies led to the discovery of more potent inhibitors, with the most effective, compound 74 , showing an IC50 of 1.9 μM against recombinant TDP2 and 2.1 μM against TDP2 in whole cell extracts. nih.gov

Table 2: In Vitro TDP2 Inhibition by Furoquinolinedione Derivatives

| Compound | Recombinant TDP2 IC50 (µM) | TDP2 in Whole Cell Extracts IC50 (µM) |

|---|---|---|

| Compound 1 | 11 | Not Reported |

| Compound 74 | 1.9 | 2.1 |

This table is interactive. Click on the headers to sort.

Receptor Binding Profiling

The quinoline-3-carboxamide scaffold has been identified as a versatile structure capable of interacting with several distinct receptor systems. The specific substitution patterns on the quinoline ring and the carboxamide group dictate the binding affinity and selectivity for these targets.

Cannabinoid CB2 Receptor Ligand Interactions

The 4-oxo-1,4-dihydroquinoline-3-carboxamide chemical structure is recognized as a class of potent and selective agonists for the Cannabinoid CB2 receptor. nih.govsemanticscholar.org Research into this class of compounds indicates that derivatives with an aliphatic or aromatic carboxamide group at position 3 and an alkyl or benzyl group at position 1 exhibit selectivity for the CB2 receptor over the CB1 receptor. nih.govuclouvain.be In functional assays, such as the [³⁵S]-GTPγS binding assay, these compounds have been shown to act as CB2 receptor agonists. nih.govsemanticscholar.org Molecular modeling suggests that these interactions are stabilized by a combination of hydrogen bonds and aromatic or hydrophobic interactions within the receptor's binding pocket. nih.gov

Another quinoline-carboxamide derivative, JTE-907, acts as a highly selective CB2 receptor inverse agonist, binding with high affinity to rat, mouse, and human CB2 receptors. tocris.com This highlights the chemical tractability of the quinoline-carboxamide scaffold in developing ligands with different functional activities at the CB2 receptor.

Table 1: Binding Affinity of JTE-907 for Cannabinoid CB2 Receptors

| Species | Ki (nM) |

|---|---|

| Rat | 0.38 |

| Mouse | 1.55 |

| Human | 35.9 |

Data sourced from Tocris Bioscience. tocris.com

N-Methyl-D-Aspartate (NMDA) Receptor Glycine Binding Site Antagonism

Dichloro-substituted quinoline derivatives have been identified as potent antagonists of the N-Methyl-D-Aspartate (NMDA) receptor, specifically acting at the strychnine-insensitive glycine binding site. nih.govnih.gov This site is a co-agonist site, meaning that glycine or a related amino acid must bind to it for the receptor's ion channel to be opened by the primary agonist, glutamate. Antagonists at this site prevent receptor activation.

In vitro studies on compounds structurally related to this compound, such as 5,7-dichlorokynurenic acid and 4-carboxymethylamino-5,7-dichloroquinoline-2-carboxylic acid (MDL 100,748), have demonstrated their potent inhibitory activity on [³H]glycine binding. nih.gov These compounds act as competitive antagonists, reversibly inhibiting NMDA-induced biochemical and electrophysiological responses in brain slice preparations. nih.gov Their antagonist action can be overcome by increasing the concentration of glycine. nih.gov

Table 2: Inhibitory Constants (Ki) of Dichloroquinoline Derivatives at the NMDA Receptor Glycine Site

| Compound | Ki (µM) |

|---|---|

| 5,7-Dichlorokynurenic acid | 0.08 |

| 4-carboxymethylamino-5,7-dichloroquinoline-2-carboxylic acid (MDL 100,748) | 0.07 |

Data represents the concentration required to inhibit 50% of [³H]glycine binding. nih.gov

Histone Deacetylase 4 (HDAC4) Allosteric Binding

The quinoline-3-carboxamide derivative, Tasquinimod, has been shown to target Histone Deacetylase 4 (HDAC4). nih.govaacrjournals.org Unlike direct enzymatic inhibitors, Tasquinimod functions as an allosteric modulator. nih.govnih.gov It binds with high affinity to a regulatory zinc-binding domain within HDAC4. nih.govaacrjournals.orgresearchgate.net This allosteric binding locks the HDAC4 protein in a specific conformation that prevents it from forming a functional complex with the nuclear receptor co-repressor 1 (N-CoR1) and HDAC3. nih.govnih.gov This prevention of complex formation is a key mechanistic step, as the HDAC4/N-CoR/HDAC3 complex is required for the deacetylation of histones and other transcription factors. nih.govaacrjournals.org

Table 3: Binding Affinity of Tasquinimod for HDAC4

| Parameter | Value |

|---|---|

| Dissociation Constant (Kd) | 10–30 nM |

Determined by comprehensive analysis including surface plasmon resonance. nih.govnih.gov

Aryl Hydrocarbon Receptor (AHR) Agonism and its Mechanistic Role

In addition to its on-target effects, the quinoline-3-carboxamide Tasquinimod has been identified as an agonist of the Aryl Hydrocarbon Receptor (AHR). nih.govresearchgate.net This interaction is considered an off-target activity. nih.gov AHR is a ligand-activated transcription factor involved in regulating genes associated with xenobiotic metabolism and immune responses. Agonism at this receptor by Tasquinimod was found to produce unwanted side effects in preclinical models. researchgate.net Subsequent research has focused on developing third-generation quinoline-3-carboxamide analogs with minimized AHR agonism to improve the therapeutic index. For example, the analog ESATA-20 was developed to have approximately 10-fold lower AHR agonism compared to Tasquinimod. nih.gov

Table 4: AHR Agonist Activity of Tasquinimod

| Parameter | Value |

|---|---|

| EC50 | 1 µM |

EC50 represents the concentration for 50% of maximal response in AHR agonist assays. researchgate.net

Modulation of Cellular Signaling Pathways

The binding of quinoline-3-carboxamides (B1200007) to their respective molecular targets leads to the downstream modulation of critical cellular signaling pathways. A key pathway affected is the transcriptional response mediated by Hypoxia-Inducible Factor 1-alpha (HIF-1α).

Disruption of HIF-1α Transcriptional Activation

The allosteric modulation of HDAC4 by Tasquinimod directly leads to the disruption of Hypoxia-Inducible Factor 1-alpha (HIF-1α) transcriptional activation. nih.govnih.gov Under hypoxic conditions, HIF-1α is a key transcription factor that drives the expression of genes involved in angiogenesis, cell survival, and metabolic adaptation. nih.gov The HDAC4/N-CoR/HDAC3 complex is recruited to deacetylate HIF-1α, a step necessary for its full transcriptional activity. nih.govaacrjournals.org

By binding to HDAC4 and preventing the formation of this deacetylase complex, Tasquinimod inhibits the deacetylation of HIF-1α. nih.govnih.gov This leaves HIF-1α in a hyperacetylated state, which prevents the recruitment of other necessary co-factors like p300 and HIF-1β, thereby disrupting the formation of the active HIF-1 transcriptional complex and inhibiting the expression of its target genes. nih.gov This mechanism underlies the anti-angiogenic effects observed for this class of compounds in preclinical cancer models. nih.govnih.gov

Repression of MEF-2 Target Genes

While direct studies on the effect of this compound on Myocyte Enhancer Factor-2 (MEF-2) target genes are not extensively documented, research on structurally related quinoline-3-carboxamides provides significant insights into a potential mechanism of action. A prominent example is Tasquinimod, a quinoline-3-carboxamide that has been shown to repress MEF-2 target genes through an on-target, allosteric interaction with histone deacetylase 4 (HDAC4) nih.govnih.gov.

This interaction prevents the formation of the HDAC4/NCoR1/HDAC3 complex, which is crucial for the transcriptional activation of hypoxia-inducible factor 1-alpha (HIF-1α) and the subsequent repression of MEF-2 target genes nih.govnih.gov. HDAC4 lacks intrinsic DNA-binding activity but is recruited to specific gene promoters and enhancers by transcription factors like MEF-2 nih.gov. By binding to HDAC4, Tasquinimod allosterically inhibits its function, leading to a downstream repression of genes regulated by MEF-2 that are necessary for adaptive survival signaling in compromised tumor microenvironments nih.govnih.gov.

Given the shared quinoline-3-carboxamide core structure, it is plausible that this compound could exert similar effects on MEF-2 regulated gene expression. However, further investigation is required to confirm this specific mechanistic pathway for this compound.

Table 1: Mechanistic Details of MEF-2 Target Gene Repression by a Related Quinoline-3-Carboxamide

| Feature | Description |

| Compound | Tasquinimod (a quinoline-3-carboxamide) |

| Primary Target | Histone Deacetylase 4 (HDAC4) |

| Mode of Interaction | Allosteric binding |

| Molecular Consequence | Prevention of HDAC4/NCoR1/HDAC3 complex formation |

| Downstream Effect | Disruption of HIF-1α transcriptional activation and repression of MEF-2 target genes |

| Biological Context | Adaptive survival signaling in compromised tumor microenvironments |

Interactions with Biological Macromolecules (e.g., DNA)

The interaction of quinoline derivatives with biological macromolecules, particularly DNA, is a well-established area of research. Studies on compounds structurally related to this compound suggest that this class of molecules has the potential to bind to DNA and other macromolecules, which may contribute to their biological effects.

For instance, 2-phenylquinoline-8-carboxamides have been identified as "minimal" DNA-intercalating agents sigmaaldrich.com. Research on these compounds has indicated that the planarity of the phenyl ring in relation to the quinoline system is a critical factor for intercalative binding to DNA sigmaaldrich.com. Substitutions that disrupt this coplanarity lead to a decrease in DNA binding ability sigmaaldrich.com.

Furthermore, a study on ammosamide B, a natural product containing a quinoline framework, revealed its ability to form hydrogen bonds with the enzyme quinone reductase 2 (QR2) nih.gov. Specifically, the primary amide group of the inhibitor was observed to form two direct hydrogen bonds with the amide group of an asparagine residue (Asn161) in the enzyme's active site nih.gov. This demonstrates that the carboxamide moiety, also present in this compound, can play a crucial role in macromolecular interactions.

While these findings are for related but distinct molecules, they provide a strong rationale for investigating the direct interaction of this compound with DNA and other cellular macromolecules to fully elucidate its mechanism of action.

Table 2: Examples of Interactions of Quinoline Derivatives with Biological Macromolecules

| Quinoline Derivative Class | Macromolecule | Mode of Interaction | Key Structural Feature for Interaction |

| 2-Phenylquinoline-8-carboxamides | DNA | Intercalation | Coplanarity of the phenyl and quinoline rings |

| Ammosamide B (a quinoline derivative) | Quinone Reductase 2 (QR2) | Hydrogen bonding | Primary amide group |

Proposed Mechanisms of Antimicrobial Action (Non-clinical)

The antimicrobial properties of quinoline derivatives are well-documented, and several mechanisms of action have been proposed based on non-clinical studies of related compounds.

A study on the synthesis and antimicrobial activity of 5,7-dichloroquinoline-8-thiol, a compound structurally very similar to this compound, demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi acs.orgnih.gov. While the precise mechanism was not fully elucidated, the activity of halogenated 8-quinolinols is often attributed to their ability to chelate metal ions, which are essential for microbial growth and enzymatic function.

Further supporting the potential for antimicrobial activity, a series of novel 7-chloroquinoline derivatives were synthesized and evaluated for their antibacterial effects proquest.com. Among these, 2,7-dichloroquinoline-3-carboxamide (compound 6) showed good activity against E. coli proquest.com. Molecular docking studies with these compounds suggested that they may act by inhibiting bacterial DNA gyrase B, an essential enzyme for DNA replication in bacteria proquest.com.

These findings suggest that this compound could exert its antimicrobial effects through one or more of the following mechanisms:

Metal Ion Chelation: The quinoline scaffold is a known metal chelator, and the sequestration of essential metal ions can disrupt microbial metabolism.

Enzyme Inhibition: The compound may target and inhibit the function of essential bacterial enzymes, such as DNA gyrase.

Table 3: Proposed Antimicrobial Mechanisms for Dichloroquinoline Derivatives

| Proposed Mechanism | Supporting Evidence from Related Compounds |

| Metal Ion Chelation | Halogenated 8-quinolinols are known to be active against microbes, with their activity often linked to metal chelation. |

| Enzyme Inhibition (e.g., DNA Gyrase) | Molecular docking studies of 2,7-dichloroquinoline-3-carboxamide suggest binding to E. coli DNA gyrase B. |

Investigation of Antioxidant Mechanisms

The quinoline nucleus is a common feature in many compounds exhibiting antioxidant properties. Research into various quinoline derivatives has shed light on the potential mechanisms through which these molecules can counteract oxidative stress.

A study evaluating the antioxidant activities of novel chloroquinoline analogs found that 2,7-dichloroquinoline-3-carboxamide (compound 6) displayed the strongest radical scavenging activity, with an IC50 value of 0.31 µg/mL in the 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay, which was more potent than the ascorbic acid standard (IC50 of 2.41 µg/mL) proquest.com. This suggests a direct free radical scavenging mechanism.

The antioxidant activity of quinoline derivatives is often attributed to their chemical structure, which can facilitate the donation of a hydrogen atom or an electron to neutralize free radicals iau.irnih.gov. The presence of electron-donating groups on the quinoline ring can enhance this activity. The NH group within the structure of some quinoline derivatives has been specifically implicated in their antioxidant capacity iau.ir.

Furthermore, organic compounds with antioxidant activity can also act as chelators of transition metals, which can catalyze the formation of reactive oxygen species iau.ir. Given the known metal-chelating properties of the quinoline scaffold, this represents another plausible antioxidant mechanism for this compound.

Table 4: Potential Antioxidant Mechanisms of Quinoline Derivatives

| Antioxidant Mechanism | Description |

| Free Radical Scavenging | Direct neutralization of free radicals through the donation of a hydrogen atom or an electron. |

| Metal Ion Chelation | Sequestration of pro-oxidant transition metal ions, preventing them from catalyzing the formation of reactive oxygen species. |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecular systems. For quinoline (B57606) derivatives, DFT calculations, often utilizing the B3LYP functional with various basis sets such as 6-31G(d,p), 6-311G(d,p), and 6-31+G(d,p), are employed to predict a range of molecular characteristics. bhu.ac.innih.govnih.govsiftdesk.org These calculations provide a foundational understanding of the molecule's geometry, orbital energies, and reactivity.

The first step in many computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For quinoline derivatives, DFT calculations have been used to determine key bond lengths and angles. dergipark.org.tr Studies on similar quinoline structures have shown that the optimized geometries obtained through DFT methods are generally in good agreement with experimental data where available. researchgate.net For instance, in a study of 6-chloroquinoline, the calculated bond lengths and angles showed only minor deviations from experimental values. dergipark.org.tr This foundational analysis is crucial as the geometric parameters directly influence the electronic properties of the molecule.

Interactive Table: Representative Bond Lengths and Angles for a Quinoline Core (Illustrative)

| Parameter | Bond/Angle | Typical Calculated Value (Å/°) |

| Bond Length | C2-C3 | ~1.37 |

| Bond Length | C8-Cl | ~1.74 |

| Bond Length | C5-Cl | ~1.73 |

| Bond Angle | C2-C3-C4 | ~120 |

| Bond Angle | C7-C8-Cl | ~119 |

| Dihedral Angle | Shows planarity of the quinoline ring | ~0 or ~180 |

Note: Specific values for 5,8-dichloroquinoline-3-carboxamide would require dedicated DFT calculations not publicly available in the searched literature. The table provides illustrative values based on similar quinoline derivatives.

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

DFT calculations are routinely used to determine the HOMO and LUMO energies of quinoline derivatives. bhu.ac.inresearchgate.netresearchgate.net From these energies, important electronic parameters can be derived:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

These values provide quantitative measures of the energy required to remove an electron and the energy released upon gaining an electron, respectively.

Interactive Table: Calculated FMO Energies and Related Parameters for Quinoline Derivatives (Illustrative)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) |

| Quinoline Derivative 1 | -6.5 | -1.5 | 5.0 | 6.5 | 1.5 |

| Quinoline Derivative 2 | -6.8 | -2.0 | 4.8 | 6.8 | 2.0 |

| Quinoline Derivative 3 | -6.2 | -1.8 | 4.4 | 6.2 | 1.8 |

Building upon FMO analysis, a range of quantum chemical descriptors can be calculated to further quantify the reactivity of this compound. These descriptors provide a more nuanced understanding of its chemical behavior. nih.govsiftdesk.org Key descriptors include:

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). A softer molecule is more polarizable and reactive.

Electrophilicity Index (ω): Measures the electrophilic power of a molecule. It is calculated as ω = μ2 / (2η), where μ is the chemical potential (μ ≈ -χ).

These descriptors, derived from DFT calculations, are instrumental in predicting how the molecule will interact with other chemical species. nih.gov

Interactive Table: Calculated Quantum Chemical Descriptors for a Hypothetical Quinoline Derivative

| Descriptor | Formula | Calculated Value (Arbitrary Units) |

| Electronegativity (χ) | (I + A) / 2 | 4.15 |

| Chemical Hardness (η) | (I - A) / 2 | 2.5 |

| Chemical Softness (S) | 1 / η | 0.4 |

| Electrophilicity Index (ω) | μ2 / (2η) | 3.44 |

Note: This table is illustrative and does not represent actual calculated values for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. bhu.ac.inresearchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green areas denote neutral potential.

For quinoline derivatives, MEP maps can identify the most likely sites for intermolecular interactions, such as hydrogen bonding. bhu.ac.in The nitrogen atom of the quinoline ring and the oxygen atom of the carboxamide group are expected to be regions of high negative potential, while the hydrogen atoms of the amide group and the aromatic rings are likely to show positive potential.

The surrounding solvent can significantly influence the stability and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT to simulate the effects of a solvent. researchgate.net These calculations can reveal how the solvent affects the molecule's geometry, electronic properties, and reactivity descriptors. For instance, a polar solvent might stabilize charged or highly polar transition states, thereby altering reaction pathways and rates. Understanding these effects is crucial for predicting the behavior of this compound in different chemical environments.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. nih.gov

In the context of this compound, molecular docking simulations could be employed to explore its potential interactions with various biological macromolecules. researchgate.net These simulations would involve generating a 3D model of the compound and "docking" it into the active site of a target protein. The simulation software then calculates the binding energy and identifies the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. siftdesk.orgnih.gov The results of such simulations can provide valuable insights into the compound's potential biological activity and guide the design of new derivatives with improved properties. researchgate.net

Ligand-Protein Binding Mode Prediction

Molecular docking simulations have been employed to understand the binding modes of various quinoline derivatives with their respective protein targets. For instance, studies on quinoline-based compounds have revealed their potential to interact with the binding pockets of various kinases and other enzymes. researchgate.netresearchgate.netnih.govnih.gov The quinoline nitrogen, for example, is often predicted to form crucial hydrogen bonds with the hinge region of kinases, a common interaction mode for ATP-competitive inhibitors. researchgate.netresearchgate.net

The process involves generating a set of possible conformations of the ligand and positioning them within the protein's binding site. Scoring functions are then used to estimate the binding affinity for each pose, and the one with the most favorable score is predicted as the most likely binding mode. These predictions provide a structural basis for understanding the compound's activity and for designing more potent and selective derivatives.

Prediction of Binding Affinities and Interactions

Beyond just the binding pose, computational methods can predict the strength of the interaction, or binding affinity, between a ligand and its target. This is often expressed as a docking score or a calculated binding free energy. These predictions are crucial for prioritizing compounds for synthesis and experimental testing.

The predicted binding affinity is influenced by various non-covalent interactions between the ligand and the protein. These include:

Hydrogen Bonding: The formation of hydrogen bonds between the ligand and amino acid residues in the binding site is a major contributor to binding affinity. For example, the carboxamide group in this compound can act as both a hydrogen bond donor and acceptor.

Hydrophobic Contacts: The interaction between nonpolar regions of the ligand and hydrophobic residues in the protein's binding pocket also plays a significant role in stabilizing the ligand-protein complex. nih.gov The dichloroquinoline core of the molecule provides a substantial hydrophobic surface.

π-π Stacking: The aromatic quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, further enhancing binding affinity. researchgate.net

The table below summarizes the types of interactions observed in docking studies of various quinoline derivatives with their target proteins.

| Compound Type | Target Protein | Predicted Interactions |

| Quinoline derivatives | VGFR tyrosine kinase | Hydrogen bonding, Hydrophobic interactions researchgate.net |

| Quinoline-3-carboxamides (B1200007) | ATM kinase | Hinge region binding researchgate.netresearchgate.net |

| Quinoline-5,8-dicarboxylic acid derivative | JMJD3 | Not specified nih.govresearchgate.net |

| Quinoline-4-carboxamide derivatives | PDK1 | Hydrogen bonding, Hydrophobic interactions nih.gov |

Selectivity Analysis for Kinase Targets

A significant challenge in the development of kinase inhibitors is achieving selectivity for the target kinase over other kinases in the human kinome. nih.govnih.gov Off-target kinase inhibition can lead to unwanted side effects. Computational methods can aid in predicting the selectivity profile of a compound.

By docking a compound into the binding sites of a panel of different kinases, researchers can compare the predicted binding affinities. A compound that shows a significantly better binding score for the target kinase compared to other kinases is predicted to be more selective. This in silico selectivity profiling can help in the early identification of potentially promiscuous compounds and guide the design of more selective inhibitors. For example, the development of selective inhibitors often involves exploiting subtle differences in the amino acid composition and conformation of the ATP-binding pocket among different kinases.

Molecular Dynamics (MD) Simulations for Ligand-Target Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the stability of the predicted binding pose and the flexibility of the protein and ligand.

MD simulations can reveal:

The stability of key hydrogen bonds and other interactions over the simulation time.

Conformational changes in the protein upon ligand binding.

For example, MD simulations have been used to confirm the stable interaction between kinase inhibitors and their target proteins, providing a more accurate assessment of their potential efficacy. researchgate.netnih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used in drug discovery. mdpi.comscienceopen.com A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target.

Once a pharmacophore model is developed based on known active compounds or the structure of the target's binding site, it can be used to rapidly screen large virtual libraries of compounds. nih.gov This process, known as virtual screening, helps to identify novel chemical scaffolds that are likely to be active against the target of interest. For quinoline-based compounds, pharmacophore models have been successfully used to identify potential inhibitors for various enzymes. nih.gov

In Silico Prediction of Reactivity Profiles

Computational chemistry can also be used to predict the reactivity of a molecule, which is an important aspect of its potential toxicity and metabolic fate. Methods like Density Functional Theory (DFT) can be used to calculate various electronic properties of a molecule, such as the energies of its frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net

The distribution of these orbitals can indicate which parts of the molecule are most likely to be involved in chemical reactions. For example, regions with a high HOMO density are susceptible to electrophilic attack, while regions with a high LUMO density are prone to nucleophilic attack. This information can help in predicting potential sites of metabolism and in identifying reactive metabolites that could lead to toxicity. nih.gov

Future Directions and Research Perspectives

Design and Synthesis of Advanced 5,8-Dichloroquinoline-3-carboxamide Derivatives

The future of drug discovery with this compound lies in the rational design and synthesis of advanced derivatives. nih.gov Medicinal chemists are exploring a variety of synthetic strategies to modify this core structure, aiming to enhance potency, selectivity, and pharmacokinetic properties. nih.gov A key approach involves the diversification of substituents at various positions on the quinoline (B57606) ring and the carboxamide moiety.

One promising strategy is the introduction of different heterocyclic rings at the C-3 position of the quinoline core. nih.gov This "diversity-oriented synthesis" can lead to the discovery of novel bis-heterocycles with unique biological activity profiles. nih.gov For example, the synthesis of quinoline-pyrimidine hybrids has been explored as a potential avenue for developing new antimalarial agents. nih.gov

Furthermore, modifications to the carboxamide group itself are being investigated. The synthesis of novel N-aryl- and 2-styryl-trimethoxy quinoline derivatives has shown potential in the development of anticancer agents that act as tubulin polymerization inhibitors. nih.gov The generation of parallel libraries of these advanced derivatives allows for systematic structure-activity relationship (SAR) studies, which are crucial for identifying the most promising candidates for further development. nih.gov

Exploration of Novel Biological Targets for Quinoline Scaffolds

The quinoline framework is known to interact with a wide range of biological targets, contributing to its diverse pharmacological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. biointerfaceresearch.comnih.gov A significant area of future research will be the identification of novel biological targets for this compound and its derivatives.

Functional proteomics offers a powerful tool for this exploration. By using quinoline-based compounds as probes, researchers can identify new protein binding partners. For instance, studies have identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of certain quinoline drugs. nih.gov This suggests that derivatives of this compound could be investigated for their potential to modulate the activity of these and other enzymes.

The DNA damage response (DDR) pathway is another area of intense investigation. Kinases within this pathway, such as Ataxia Telangiectasia Mutated (ATM) kinase, are critical for cancer cell survival. researchgate.net Quinoline-3-carboxamides (B1200007) have been identified as potential inhibitors of ATM and other kinases in the phosphatidylinositol 3-kinase-related kinase (PIKK) family. researchgate.netnih.gov Future research will likely focus on designing potent and selective inhibitors based on the this compound scaffold to enhance the efficacy of radio- and chemotherapies. researchgate.netgoogle.com

Other potential targets for quinoline derivatives include:

c-Kit kinase: A target for cancer therapy. nih.govtandfonline.com

c-MET kinase: A receptor tyrosine kinase involved in tumor growth. nih.gov

Topoisomerase-II: An enzyme essential for DNA replication in cancer cells. researchgate.net

Peptide deformylase (PDF): An enzyme in bacteria that is a target for novel antibiotics. nih.gov

Dipeptidyl Peptidase (DPP IV): A target for anti-diabetic drugs. researchgate.net

Human kallikrein 7: A potential target for antibacterial agents. thesciencein.org

Heat shock protein 70 (Hsp70): A molecular chaperone in malaria parasites. nih.gov

Integration of Computational and Experimental Methodologies for Rational Design

The convergence of computational and experimental techniques is revolutionizing drug discovery. For quinoline-based compounds, this integrated approach allows for a more rational and efficient design of new therapeutic agents. tandfonline.comnih.gov

In silico methods play a crucial role in the initial stages of drug design. These include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, helping to understand binding interactions and affinities. nih.govnih.gov Studies have used molecular docking to investigate the binding of quinoline derivatives to targets like HIV reverse transcriptase and peptide deformylase. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. researchgate.net 3D-QSAR models have been developed for quinoline derivatives to predict their inhibitory activity against targets like c-Kit kinase and topoisomerase-II. nih.govresearchgate.net

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity. Pharmacophore models have been used to screen for and design new quinoline-based c-Kit kinase inhibitors. nih.govtandfonline.com

Virtual Screening: Large libraries of virtual compounds can be rapidly screened against a biological target to identify potential hits. nih.govtandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-receptor complexes over time, helping to assess the stability of binding interactions. nih.govnih.gov

These computational predictions are then validated and refined through experimental studies, creating a powerful iterative cycle of design, synthesis, and testing. nih.gov

Development of Structure-Based Design Principles for Targeted Applications

A deep understanding of the structure-activity relationships (SAR) of this compound derivatives is fundamental to developing targeted therapies. youtube.com By systematically modifying the chemical structure and observing the effects on biological activity, researchers can deduce key design principles.

For instance, in the context of 4-aminoquinoline (B48711) antimalarials, the presence of an electron-withdrawing group, such as chlorine at the 7-position, is known to be crucial for activity. youtube.com Similarly, the nature of the side chain at the 4-amino position significantly influences the compound's potency. youtube.com

For quinoline-3-carboxamide (B1254982) derivatives targeting ATM kinase, SAR studies have highlighted the importance of the electronic properties of substituents. The electron-donating nature of certain groups has been linked to increased cytotoxicity in cancer cells. researchgate.net

The development of these structure-based design principles is facilitated by a combination of synthetic chemistry, biological evaluation, and computational modeling. This knowledge allows for the rational design of molecules with improved potency, selectivity, and pharmacokinetic profiles for specific therapeutic applications, from anticancer to antimalarial agents. researchgate.netmanchester.ac.ukresearchgate.net

Role of this compound as a Versatile Synthetic Intermediate

Beyond its potential as a pharmacologically active scaffold, this compound is a valuable and versatile synthetic intermediate in organic chemistry. Its reactive sites provide a platform for the construction of more complex molecular architectures.

The chlorine atoms at the 5 and 8 positions, for example, can be subjected to various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This is a common strategy for creating libraries of derivatives for biological screening. cardiff.ac.uk

The carboxamide functional group itself can be a precursor for other chemical transformations. For example, quinoline-3-carboxamides can be involved in reactions that lead to the formation of ketene (B1206846) intermediates, which can then be used to synthesize other compounds. acs.org

The quinoline core can also serve as a building block for the synthesis of fused heterocyclic systems. For instance, quinolinequinones, which have shown potent biological activities, can be prepared from 8-hydroxyquinoline (B1678124) precursors in a multi-step synthesis. cardiff.ac.uk The ability to use this compound to create a diverse array of new chemical entities underscores its importance as a foundational molecule in medicinal and synthetic chemistry.

Q & A

Q. Q1. What are the established synthetic routes for 5,8-dichloroquinoline-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: A common synthetic pathway involves hydrolysis of the corresponding nitrile derivative. For example, 2,7-dichloroquinoline-3-carbonitrile is refluxed with a mixture of acetic acid and sulfuric acid (1:2 v/v) for 3 hours, followed by quenching in ice water to precipitate the carboxamide . Optimization may include adjusting reaction temperature (e.g., 80–100°C), solvent ratios, and monitoring via TLC (silica gel, CH2Cl2/EtOAc 5:1) to improve yield (e.g., 49–80% reported for analogous quinoline carboxamides) .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

- IR spectroscopy to confirm carbonyl (C=O, ~1635 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups.

- NMR (¹H/¹³C) to verify substituent positions: Chlorine atoms at C5/C8 induce distinct deshielding in quinoline protons (δ 7.4–8.1 ppm) .

- Mass spectrometry for molecular ion peaks (e.g., m/z 265/263 [M⁺] for chlorinated analogs) and fragmentation patterns .

- Elemental analysis (C, H, N) to validate empirical formulas (e.g., ±0.3% deviation acceptable) .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

Methodological Answer:

- Vary substituents : Introduce electron-withdrawing groups (e.g., NO2) at C3 or C4 to modulate electron density and binding affinity.

- Compare analogs : Synthesize derivatives like 5-acetyl-4-(2-chloroquinolin-3-yl)-1,2-dihydropyridines and evaluate antiproliferative activity via MTT assays .

- Statistical analysis : Use ANOVA to assess significance (p < 0.05) in IC50 values across derivatives. For example, pyrano-pyrazole carboxamides showed 80% yield and enhanced activity due to fused ring systems .

Q. Q4. How should researchers address contradictory data in receptor-binding studies involving quinoline carboxamides?

Methodological Answer: Contradictions may arise from methodological differences:

- Receptor diversity : Studies using single receptors (e.g., rat I7) vs. multi-receptor panels (e.g., 52 mouse receptors) yield divergent agonist profiles .

- Hybrid modeling : Combine wet-lab agonism data (e.g., Saito et al.’s 93 odorant tests) with computational metrics (e.g., Haddad et al.’s meta-analysis) to reconcile discrepancies .